molecular formula C19H24O5 B14184850 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-methyl-2-propenyl)- CAS No. 834867-12-8

2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-methyl-2-propenyl)-

Cat. No.: B14184850
CAS No.: 834867-12-8
M. Wt: 332.4 g/mol
InChI Key: KECXBSUCLJNCRP-UHFFFAOYSA-N
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Description

2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-methyl-2-propenyl)- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a naphthalene ring substituted with methoxy groups and a propenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-methyl-2-propenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by methoxylation. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

Scientific Research Applications

2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-methyl-2-propenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-methyl-2-propenyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-methyl-2-propenyl)- is unique due to its specific combination of methoxy and propenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

834867-12-8

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

[4,5,6,8-tetramethoxy-3-(2-methylprop-2-enyl)naphthalen-2-yl]methanol

InChI

InChI=1S/C19H24O5/c1-11(2)7-13-12(10-20)8-14-15(21-3)9-16(22-4)19(24-6)17(14)18(13)23-5/h8-9,20H,1,7,10H2,2-6H3

InChI Key

KECXBSUCLJNCRP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1=C(C2=C(C=C1CO)C(=CC(=C2OC)OC)OC)OC

Origin of Product

United States

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